3'-Methoxy-3-phenylpropiophenone
Overview
Description
3’-Methoxy-3-phenylpropiophenone: is an organic compound with the molecular formula C16H16O2 . It is a derivative of propiophenone, characterized by the presence of a methoxy group (-OCH3) and a phenyl group attached to the propiophenone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Grignard Reaction:
Starting Materials: Magnesium, m-bromoanisole, and propionitrile.
Reaction Conditions: The reaction is carried out in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride.
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Condensation Reaction:
Starting Materials: Benzyl alcohol and 3-Methoxyacetophenone.
Reaction Conditions: The reaction is typically conducted under acidic or basic conditions to facilitate the condensation process.
Procedure: Benzyl alcohol and 3-Methoxyacetophenone undergo condensation to form 3’-Methoxy-3-phenylpropiophenone.
Industrial Production Methods:
The industrial production of 3’-Methoxy-3-phenylpropiophenone often involves the Grignard reaction due to its high yield and purity. The process is optimized for large-scale production by recycling solvents and using advanced catalytic systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of 3’-Methoxy-3-phenylpropiophenone can lead to the formation of carboxylic acids or ketones depending on the reaction conditions.
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Reduction:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents to prevent hydrolysis.
Products: Reduction can yield alcohols or hydrocarbons.
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Substitution:
Reagents: Nucleophiles such as halides or amines.
Conditions: Often performed under basic or acidic conditions to facilitate nucleophilic attack.
Products: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biochemical Studies: Utilized in studies to understand enzyme-substrate interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Serves as a precursor in the synthesis of drugs with analgesic and anti-inflammatory properties.
Industry:
Material Science: Employed in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Methoxy-3-phenylpropiophenone involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes.
Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways.
Radical Scavenging: Acts as a radical scavenger, protecting cells from oxidative damage.
Comparison with Similar Compounds
- 3-Methoxypropiophenone
- 3-Phenylpropiophenone
- 4’-Methoxy-3-phenylpropiophenone
Comparison:
- Structural Differences: The presence and position of methoxy and phenyl groups differentiate these compounds.
- Reactivity: The reactivity varies based on the electronic and steric effects of the substituents.
- Applications: While all these compounds are used in organic synthesis, their specific applications may differ based on their unique properties .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWKQZILABRHBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458778 | |
Record name | 3'-METHOXY-3-PHENYLPROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76106-76-8 | |
Record name | 3'-METHOXY-3-PHENYLPROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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